molecular formula C8H11NO B1330009 3-(2-Oxocyclopentyl)propanenitrile CAS No. 4594-77-8

3-(2-Oxocyclopentyl)propanenitrile

Cat. No.: B1330009
CAS No.: 4594-77-8
M. Wt: 137.18 g/mol
InChI Key: UVVOIPOAZZQJDF-UHFFFAOYSA-N
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Description

3-(2-Oxocyclopentyl)propanenitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentanone ring attached to a propanenitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-(2-Oxocyclopentyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials

Safety and Hazards

The safety data sheet for “3-(2-Oxocyclopentyl)propanenitrile” provides important information about the potential hazards of the compound . It is recommended to handle the compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxocyclopentyl)propanenitrile typically involves the reaction of cyclopentanone with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition, where the nucleophilic enolate of cyclopentanone attacks the electrophilic acrylonitrile, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves heating cyclopentanone and morpholine, followed by the addition of acrylonitrile. The reaction mixture is then subjected to thermal conditions to yield the product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxocyclopentyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Oxocyclopentyl)propanenitrile involves its interaction with nucleophiles and electrophiles. The nitrile group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentanone ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules .

Properties

IUPAC Name

3-(2-oxocyclopentyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVOIPOAZZQJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963467
Record name 3-(2-Oxocyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-77-8
Record name 2-Oxocyclopentanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4594-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclopentanepropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Oxocyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxocyclopentanepropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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